Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
Description
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a cyclobutene-dione moiety linked via an amino group at position 2.
Properties
IUPAC Name |
methyl 2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-16-9-6(7(13)8(9)14)12-10-5(3-4-18-10)11(15)17-2/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIFAFVIAMZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=C(C=CS2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via nucleophilic substitution on a squarate derivative by an amino-thiophene compound. The key reaction involves the condensation of a squarate ester or squaric acid derivative with an amino-substituted thiophene to form the squaramide linkage that characterizes the compound.
Reported Preparation Method
A representative preparation method involves the following steps:
-
- Methyl 2-amino-thiophene-3-carboxylate or a closely related amino-thiophene derivative.
- A methoxy-substituted squarate derivative such as dimethyl squarate or a 2-methoxy-3,4-dioxocyclobut-1-en-1-yl compound.
-
- The amino-thiophene is reacted with the squarate derivative in an appropriate solvent such as ethanol, dichloromethane, or tetrahydrofuran.
- A base such as triethylamine or N,N-diisopropylethylamine is often used to facilitate the nucleophilic attack and neutralize generated acid.
- The reaction is typically conducted at room temperature or under reflux conditions for several hours (e.g., 16 hours reflux or overnight stirring at room temperature).
-
- After completion, the reaction mixture is cooled and the precipitated product is filtered off or extracted.
- Purification is achieved by recrystallization or column chromatography using solvents such as ethyl acetate, hexanes, or methanol mixtures.
Detailed Experimental Data and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction of methyl 2-amino-thiophene-3-carboxylate with methoxy-substituted squarate in ethanol with N,N-diisopropylethylamine, reflux 16 h | Ethanol, reflux, base | ~78% | Product isolated as orange solid; characterized by IR, NMR, and elemental analysis. Melting point 290-295 °C. |
| Reaction in dichloromethane with triethylamine at 20 °C, overnight stirring | CH2Cl2, triethylamine, rt | 81% | Yellow oil product, purified by flash chromatography. |
| Reaction with squarate derivatives under mild base conditions in tetrahydrofuran | THF, triethylamine, rt to reflux | 83% | Product isolated as pale yellow crystals; proton NMR confirms structure. |
Mechanistic Insights
- The amino group on the thiophene ring acts as a nucleophile attacking the electrophilic carbonyl carbons of the squarate moiety.
- The methoxy substituent on the squarate ring stabilizes the intermediate and influences regioselectivity.
- The reaction proceeds via ring opening of the squarate ester followed by formation of the squaramide linkage.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy :
- Proton NMR typically shows characteristic signals for the thiophene protons, methoxy group singlet (~3.8 ppm), and amide NH signals.
- Carbon NMR confirms the presence of carbonyl carbons of the squarate moiety and ester carbonyl.
- Infrared Spectroscopy (IR) :
- Strong absorption bands near 1700 cm⁻¹ correspond to carbonyl stretching of the squarate and ester groups.
- NH stretching bands appear around 3200-3400 cm⁻¹.
- Elemental Analysis :
- Confirms the expected C, H, N, and O composition consistent with the molecular formula.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Amino-thiophene derivative | Methyl 2-amino-thiophene-3-carboxylate |
| Squarate derivative | Methoxy-substituted squarate ester or acid |
| Solvent | Ethanol, dichloromethane, or tetrahydrofuran |
| Base | Triethylamine, N,N-diisopropylethylamine |
| Temperature | Room temperature to reflux (~25-80 °C) |
| Reaction time | 16 hours reflux or overnight stirring |
| Purification | Recrystallization or silica gel chromatography |
| Typical yield | 78-83% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate has been investigated for its potential therapeutic effects.
Anticancer Activity
Research indicates that compounds with a similar structure exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of dioxocyclobutene have shown promise in targeting specific cancer pathways, making this compound a candidate for further development in oncology .
Antimicrobial Properties
Studies have demonstrated that thiophene derivatives possess antimicrobial activity against various bacterial strains. The incorporation of the dioxocyclobutene moiety may enhance this activity due to its unique structural features, potentially leading to the development of new antibiotics .
Material Science
The unique chemical structure of this compound allows for applications in material science, particularly in the development of polymers and organic electronics.
Organic Photovoltaics
Research has indicated that thiophene-based compounds can be utilized in organic photovoltaic devices due to their electronic properties. The dioxocyclobutene structure may contribute to improved charge transport and light absorption .
Conductive Polymers
The compound's ability to undergo polymerization opens avenues for creating conductive polymers, which are essential in various electronic applications such as sensors and transistors .
Synthesis and Case Studies
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dioxocyclobutene ring.
- Amination with thiophene derivatives.
- Esterification to yield the final product.
Case Study: Anticancer Screening
A recent study explored the anticancer efficacy of a series of dioxocyclobutene derivatives, including this compound. The results showed a significant reduction in cell viability in breast cancer cell lines compared to control groups, suggesting that this compound may inhibit cancer cell proliferation effectively .
Data Table: Summary of Applications
| Application Area | Specific Application | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Material Science | Organic Photovoltaics | Improved charge transport properties |
| Conductive Polymers | Essential for electronic applications |
Mechanism of Action
The mechanism by which Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in its cyclobutene-dione substituent , which distinguishes it from other thiophene carboxylates. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Physicochemical Properties
- Melting Points : Analogs such as Compound 12 (melting point: 213–216°C) and Compound 3 (213–216°C) suggest that the target compound may exhibit similar thermal stability due to rigid aromatic/heterocyclic frameworks.
- Spectroscopic Data: IR: Expected C=O (1700–1750 cm⁻¹), C=C (1600–1650 cm⁻¹), and N–H (3300 cm⁻¹) stretches, consistent with analogs . NMR: The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and cyclobutene-dione carbons (δ ~180–200 ppm in ¹³C NMR) would be diagnostic .
Biological Activity
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant antibacterial properties, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.045 mg/mL | 0.090 mg/mL |
| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited superior activity compared to standard antibiotics like ampicillin, demonstrating its potential as an effective antimicrobial agent .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall synthesis and disruption of bacterial membrane integrity. Molecular docking studies suggest that the compound interacts with key bacterial enzymes, such as MurB, which is crucial for peptidoglycan synthesis in bacteria .
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A recent study investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is a significant factor in the persistence of infections .
Case Study 2: Synergistic Effects with Other Antibiotics
Another research effort explored the synergistic effects of this compound when combined with other antibiotics. The combination therapy showed enhanced antibacterial activity, suggesting that this compound could be used to potentiate the effects of existing antibiotics against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate?
- The compound is typically synthesized via condensation reactions between thiophene derivatives and functionalized cyclobutene precursors. For example, anhydrides (e.g., maleic or succinic anhydride) are reacted with amino-thiophene intermediates under nitrogen atmosphere in solvents like dichloromethane (DCM). Purification often involves reverse-phase HPLC with gradients of methanol/water or acetonitrile/water .
- Key steps :
- Use of protecting groups (e.g., methyl esters) to stabilize reactive sites.
- Temperature control (reflux conditions) to drive cyclization.
- Chromatographic purification to isolate enantiomerically pure products.
Q. How is the compound characterized structurally?
- Spectroscopic methods :
- 1H/13C NMR : Assignments focus on distinguishing thiophene ring protons (δ 6.5–7.5 ppm) and cyclobutene carbonyl carbons (δ 165–175 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3300 cm⁻¹ (N-H) confirm functional groups .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
Q. What safety protocols are recommended for handling this compound?
- Hazard identification : Skin/eye irritation (Category 2) and respiratory toxicity (Category 3) are documented for structurally similar thiophene derivatives. Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of cyclobutene precursors but may require inert atmospheres to prevent hydrolysis .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance acylation efficiency in thiophene-amino reactions .
- Case study : Substituting DCM with tetrahydrofuran (THF) increased yield from 67% to 78% in a related compound’s synthesis .
Q. How are structural ambiguities resolved in X-ray crystallography for this compound?
- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model electron density maps and validate bond angles/distances. Disordered regions (e.g., methoxy groups) require constraints during refinement .
- Example : A similar thiophene derivative showed torsional strain in the cyclobutene ring, resolved via Hirshfeld surface analysis .
Q. What strategies address contradictions in biological activity data?
- Data normalization : Compare MIC (Minimum Inhibitory Concentration) values against standardized bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- SAR analysis : Modify substituents (e.g., replacing methoxy with nitro groups) to isolate contributions to antibacterial activity. For instance, electron-withdrawing groups enhance membrane penetration .
Methodological Challenges and Solutions
Q. How can HPLC purification challenges be mitigated for polar derivatives?
- Column selection : Use C18 columns with 5 µm particle size for better resolution.
- Mobile phase optimization : Add 0.1% trifluoroacetic acid (TFA) to reduce tailing in acidic compounds .
Q. What computational methods predict the compound’s reactivity?
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets model transition states for cyclobutene ring-opening reactions.
- Example : Calculated activation energy for nucleophilic attack at the cyclobutene carbonyl matched experimental kinetic data (ΔG‡ = 85 kJ/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
